molecular formula C8H8Cl2FNO B13305015 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Cat. No.: B13305015
M. Wt: 224.06 g/mol
InChI Key: FMNBIOSAEXOTRS-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C 8 H 9 Cl 2 FNO . This molecule is an ethanolamine derivative featuring a 2,4-dichloro-5-fluorophenyl group, a scaffold known to be of significant interest in medicinal and agrochemical research. Compounds with similar structures, such as 3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol, serve as key intermediates in organic synthesis . The presence of both amino and hydroxy functional groups on the same carbon chain makes this class of compounds versatile building blocks for further chemical modification . Furthermore, the dichloro-fluorophenyl moiety is a common structural element found in molecules with various bioactive properties, including those investigated as pharmaceutical intermediates . As such, this compound is a valuable reagent for researchers developing new chemical entities in drug discovery and other fine chemical applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2

InChI Key

FMNBIOSAEXOTRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O

Origin of Product

United States

Preparation Methods

Analysis

Characterization Data

  • 1H-NMR: (DMSO- d 6, 300 MHz) δ (ppm): 3.80 (s, 3H, –CH 3), 6.74–6.94 (m, 4H, –C 6H 4), 7.55 (d, 1H, J=4.0 Hz, 6-H), 7.81 (d, 1H, J=4.0 Hz, 3-H), 9.79 (s, 1H, –NH).
  • MS (ESI): 385.0.

Notes

When synthesizing 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, consider the following:

  • Reagents: Use high-quality reagents and solvents to ensure optimal reaction outcomes.
  • Reaction Conditions: Carefully control reaction temperatures, times, and stoichiometry to maximize yield and minimize side products.
  • Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to obtain the desired purity.
  • Safety: Exercise caution when handling chemicals, and ensure proper ventilation and safety measures are in place.
  • Alternative methods: Methods such as reduction reactions using organorhodium complexes or asymmetric ruthenium-catalysed hydrogen transfer reactions may be useful in synthesizing the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Related Compound A of Midodrine Hydrochloride, CAS 3600-87-1)
  • Substituents : Methoxy (-OCH3) groups at positions 2 and 5 on the phenyl ring.
  • Properties: Methoxy groups are electron-donating, increasing lipophilicity compared to halogenated analogs. This compound is a known intermediate in the synthesis of Midodrine Hydrochloride, a vasoconstrictor .
  • Key Difference : The absence of halogens reduces electrophilicity and may enhance metabolic stability compared to the target compound.
(b) 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol
  • Structure : Replaces the substituted phenyl ring with a 1,3-thiazole heterocycle.
  • Properties : The thiazole ring introduces sulfur and nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Molecular weight is significantly lower (199.01 g/mol vs. ~293.8 g/mol for the target compound) .
  • Key Difference : Heterocyclic systems like thiazole often exhibit distinct biological activities, such as antimicrobial or antiviral effects.
(c) Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Structure : Contains a triazole core with sulfonyl and fluorophenyl substituents.
  • Properties : Sulfonyl groups enhance polarity, while fluorophenyl moieties contribute to bioavailability. Such compounds are often explored for antifungal or kinase-inhibitor applications .
  • Key Difference: The triazole ring introduces additional hydrogen-bonding sites and metabolic resistance compared to amino alcohols.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Purity Key Applications
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol ~293.8 2-Cl, 4-Cl, 5-F Not specified Pharmaceutical intermediate
2-Amino-1-(2,5-dimethoxyphenyl)ethanol ~211.3 (estimated) 2-OCH3, 5-OCH3 95% Midodrine synthesis
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol 199.01 Thiazole ring 95% Research applications

Biological Activity

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, with the CAS number 1567979-02-5, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₈Cl₂FNO
Molecular Weight224.06 g/mol
CAS Number1567979-02-5

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects typically involve:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in the subG0 phase, leading to apoptosis in cancer cells. For instance, derivatives containing similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines such as HeLa and AGS cells .
  • Mitochondrial Membrane Depolarization : This process is critical for triggering apoptosis. The depolarization of the mitochondrial membrane potential has been observed in studies involving related compounds, which suggests that this compound may also share this property .
  • Caspase Activation : Activation of caspases (specifically caspase-8 and -9) is a hallmark of apoptosis. The induction of these enzymes has been documented in studies on similar derivatives .

Anticancer Activity

The anticancer activity of this compound can be inferred from studies on structurally related compounds:

  • IC50 Values : Various derivatives have shown IC50 values ranging from 0.89 to 9.63 µg/mL against different cancer cell lines, indicating potent cytotoxic effects .

Antioxidant Activity

In addition to anticancer effects, antioxidant properties have been reported:

  • DPPH and ABTS Radical Scavenging : Similar compounds have demonstrated significant antioxidant activity by effectively scavenging free radicals in vitro .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that MIC values for these compounds exceed 500 µg/mL against various bacterial strains, suggesting limited antibacterial efficacy compared to their anticancer properties .

Study on Cell Cycle Inhibition

In a notable study involving a derivative compound similar to this compound:

  • Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma).
  • Findings : The compound significantly reduced cell viability from 91.29% to 26.26% at higher concentrations (10 µg/mL), with late apoptotic and dead cell percentages increasing substantially .

Q & A

Q. What are common synthetic routes for 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,4-dichloro-5-fluorophenyl ketones with ammonia or amines in ethanolamine under controlled temperatures (135°C) can yield the target compound . Aliphatic amines are preferred due to higher nucleophilicity, and yields are optimized by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the aminoethanol backbone and halogenated phenyl ring. Aromatic proton signals at δ 7.2–7.8 ppm and hydroxyl/amine protons (δ 1.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C8_8H7_7Cl2_2FNO) and detects isotopic patterns for Cl/F .
  • IR : Peaks at ~3300 cm1^{-1} (O-H/N-H) and 1100–1250 cm1^{-1} (C-Cl/C-F) confirm functional groups .

Q. What in vitro assays are used to screen its antifungal activity?

Standard assays include:

  • Broth microdilution (CLSI M27/M38 guidelines) against Candida spp. and Aspergillus spp. .
  • Zone of inhibition tests on agar plates, with activity compared to miconazole or fluconazole .
  • Time-kill kinetics to determine fungicidal vs. fungistatic effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines absolute configuration, particularly for chiral centers. For example, anomalous dispersion effects from Cl/F atoms improve phase determination. Twinned crystals or low-resolution data (≥1.5 Å) require iterative refinement and validation via R-factors (<5%) .

Q. What computational methods support structure-activity relationship (SAR) studies for halogen substitution?

  • Docking simulations : Compare binding affinity to fungal CYP51 (lanosterol 14α-demethylase) with varying halogen positions. The 5-F substituent enhances hydrophobic interactions in the enzyme’s active site .
  • QSAR models : Use Hammett constants (σ) for Cl/F to predict electronic effects on antifungal potency. Higher σ values correlate with increased activity .
  • Comparative table :
Substituent PatternIC50_{50} (µM) vs. C. albicansLogP
2,4-Cl, 5-F (target compound)0.82.1
2,4-Cl (no F)2.52.4
2-F, 4-Cl1.21.9
Data adapted from structural analogs

Q. How do pH and temperature affect the compound’s stability during storage?

  • Stability : Stable at pH 6–8 (25°C) but degrades at pH <4 (amine protonation) or >10 (hydroxyl oxidation).
  • Thermal degradation : TGA/DSC shows decomposition >150°C. Store at –20°C in amber vials to prevent photolytic cleavage of C-Cl bonds .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Normalize data using standardized protocols (e.g., CLSI guidelines) and assess variables like inoculum size or growth media .
  • Resistance studies : Serial passage assays under sub-MIC conditions identify mutations in fungal efflux pumps (e.g., CDR1/2) that reduce susceptibility .

Q. Which advanced purification techniques improve enantiomeric purity for chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., L-menthol) to enrich desired enantiomer .

Methodological Notes

  • Key References : SHELX for crystallography , antifungal mechanisms , and halogen SAR .
  • Experimental Design : Emphasize reproducibility via controlled reaction conditions and validated assays.

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